DHODH-IN-11

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

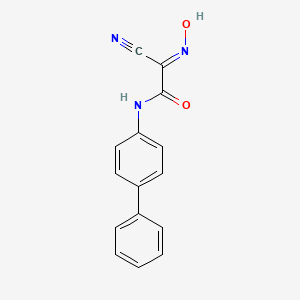

(2E)-2-cyano-2-hydroxyimino-N-(4-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c16-10-14(18-20)15(19)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,20H,(H,17,19)/b18-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGFEIDPJVPFOM-NBVRZTHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=NO)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C(=N/O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263303-95-2 | |

| Record name | (E)-({[1,1'-biphenyl]-4-yl}carbamoyl)methanecarbonimidoyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DHODH-IN-11: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHODH-IN-11 is a derivative of the immunosuppressive drug leflunomide and is classified as a weak inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, making it a key target for therapeutic intervention in proliferative diseases such as cancer and autoimmune disorders.[3] This technical guide provides a comprehensive overview of the mechanism of action of DHODH inhibitors, with a focus on the available information for this compound and data from closely related and well-characterized compounds that target DHODH.

Core Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

The primary mechanism of action of DHODH inhibitors, including this compound, is the disruption of the de novo pyrimidine synthesis pathway.[3][4] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA synthesis.[5]

DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[3][6] By inhibiting DHODH, these compounds lead to a depletion of the intracellular pyrimidine pool.[5] Rapidly proliferating cells, such as cancer cells, are particularly dependent on the de novo pathway to meet their high demand for nucleotides and are therefore more sensitive to DHODH inhibition.[3] Normal cells, in contrast, can often rely on the pyrimidine salvage pathway, providing a potential therapeutic window.

The consequences of pyrimidine depletion are manifold, leading to:

-

Cell Cycle Arrest: Insufficient nucleotides halt DNA replication, leading to cell cycle arrest, often in the S-phase.[7]

-

Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.

-

Differentiation: In certain cancer types, such as acute myeloid leukemia (AML), DHODH inhibition has been shown to induce cellular differentiation.[8][9]

While specific quantitative data for this compound's inhibitory potency is limited, it is described as a weak inhibitor with a pKa of 5.03.[1][10] Its low potency is suggested to be related to the stereochemistry of its oxime substructure.[1] For a quantitative perspective, data for other well-known DHODH inhibitors are presented below.

Quantitative Data on DHODH Inhibitors

Due to the limited specific data for this compound, the following table summarizes the inhibitory concentrations (IC50) of other relevant DHODH inhibitors to provide a comparative context.

| Compound | Target | IC50 | Cell Line/System | Reference |

| Brequinar | Human DHODH | 1.8 nM | Purified enzyme | [3] |

| A77 1726 (Teriflunomide) | Human DHODH | 411 nM | Purified enzyme | [11] |

| H-006 | Human DHODH | 3.8 nM | Purified enzyme | [8] |

| Indoluidin D | Human DHODH | 210 nM | Purified enzyme | [11] |

| DHODH-IN-16 | Human DHODH | 0.396 nM | Purified enzyme | [12] |

| DHODH-IN-17 | Human DHODH | 0.40 µM | Purified enzyme | [13] |

Signaling Pathways Affected by DHODH Inhibition

The inhibition of DHODH and subsequent pyrimidine depletion can impact several downstream signaling pathways.

Caption: Signaling pathway of DHODH inhibition by this compound.

In some cellular contexts, the inhibition of DHODH has been linked to the activation of the p53 tumor suppressor pathway.[14] The stress induced by nucleotide depletion can lead to p53 accumulation, further contributing to cell cycle arrest and apoptosis.

Experimental Protocols

DHODH Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of DHODH in the presence of an inhibitor.

Principle: The activity of recombinant human DHODH is determined by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor. The rate of dye reduction is proportional to DHODH activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

-

Recombinant human DHODH.

-

Substrate: Dihydroorotate.

-

Cofactor: Coenzyme Q10.

-

Electron Acceptor: DCIP.

-

Test Compound: this compound dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, recombinant DHODH, Coenzyme Q10, and DCIP.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., brequinar).

-

Pre-incubate the plate at 25°C for 30 minutes.

-

Initiate the reaction by adding dihydroorotate.

-

Measure the decrease in absorbance at 650 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

Principle: The number of viable cells is quantified after treatment with the inhibitor for a defined period. Common methods include MTT, MTS, or CellTiter-Glo assays.

Protocol (using MTT):

-

Cell Culture:

-

Plate cancer cells (e.g., HL-60 for AML) in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Cellular Differentiation Assay (for AML)

This assay evaluates the ability of the inhibitor to induce differentiation in leukemia cells.

Principle: Differentiation is assessed by measuring the expression of cell surface markers characteristic of mature myeloid cells, such as CD11b.

Protocol:

-

Cell Culture and Treatment:

-

Culture AML cells (e.g., HL-60 or MOLM-13) in the presence of this compound or a vehicle control for several days.

-

-

Flow Cytometry:

-

Harvest the cells and wash them with PBS.

-

Stain the cells with a fluorescently labeled antibody against a differentiation marker (e.g., PE-conjugated anti-CD11b).

-

Analyze the cells using a flow cytometer to quantify the percentage of marker-positive cells.

-

-

Data Analysis:

-

Compare the percentage of differentiated cells in the treated samples to the control.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a DHODH inhibitor.

Caption: Preclinical evaluation workflow for a DHODH inhibitor.

Logical Relationships in the Mechanism of Action

The following diagram illustrates the logical flow from target engagement to the ultimate cellular outcomes of DHODH inhibition.

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a weak inhibitor of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. While specific data on this compound is limited, the well-established mechanism of other DHODH inhibitors provides a strong framework for understanding its potential biological effects. By depleting the cellular pyrimidine pool, DHODH inhibitors induce cell cycle arrest, apoptosis, and, in some contexts, cellular differentiation, making them a promising class of therapeutic agents for cancer and autoimmune diseases. Further research is required to fully characterize the potency and specific effects of this compound.

References

- 1. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. glpbio.com [glpbio.com]

- 14. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

DHODH-IN-11: A Technical Guide to a Weak Inhibitor of Dihydroorotate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

DHODH-IN-11, a derivative of the immunosuppressive drug leflunomide, is a weak inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, also known as compound 14b. It is intended to serve as a technical resource for researchers in drug discovery and metabolic pathways.

Introduction to Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines. Specifically, it facilitates the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of uridine monophosphate (UMP). UMP is subsequently converted to other pyrimidine nucleotides essential for DNA, RNA, and glycoprotein synthesis. Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated lymphocytes, DHODH has emerged as a significant therapeutic target for various diseases, including cancer and autoimmune disorders.

This compound: A Leflunomide Analogue

This compound is a synthetic compound derived from leflunomide, a clinically approved disease-modifying antirheumatic drug (DMARD). It is also referred to in the literature as compound 14b.[1] Structurally, this compound is a cyano-oxime that is formed from its furazan precursor (compound 14a) through ring scission under physiological pH conditions.[1]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₁N₃O₂ | [2] |

| Molecular Weight | 265.27 g/mol | [2] |

| pKa | 5.03 | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action

As an inhibitor of DHODH, this compound is presumed to compete with the enzyme's natural substrate, dihydroorotate, or its co-factor, ubiquinone, at the enzyme's active site located on the inner mitochondrial membrane. By blocking the conversion of dihydroorotate to orotate, this compound disrupts the de novo pyrimidine synthesis pathway. This leads to a depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of cell proliferation.

Quantitative Data

This compound has been characterized as a weak inhibitor of DHODH. The inhibitory activity was determined against rat liver DHODH.

| Parameter | Value | Species | Reference |

| IC₅₀ | >100 µM | Rat | [2] |

The low potency of this compound is suggested to be attributed to the unfavorable stereochemistry of its oxime substructure.[1]

Experimental Protocols

Synthesis of this compound (Compound 14b)

This compound is synthesized from its furazan precursor, compound 14a. The synthesis involves the base-induced ring scission of the 1,2,5-oxadiazole (furazan) ring.

References

The Genesis of a Weak DHODH Inhibitor: A Technical Overview of DHODH-IN-11's Discovery and Synthesis

For Immediate Release

[City, State] – November 20, 2025 – In the ongoing quest for novel therapeutics targeting autoimmune diseases and cancer, the inhibitor DHODH-IN-11 has emerged as a noteworthy, albeit weak, antagonist of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological context of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes and cancer cells, making DHODH a compelling target for therapeutic intervention.[1] Inhibitors of DHODH have found clinical application in the treatment of autoimmune disorders like rheumatoid arthritis and are under investigation for various cancers.[2][3]

Discovery as a Leflunomide Analogue

This compound, also identified as Compound 14b, is a derivative of the well-known immunosuppressive drug leflunomide.[4] Its discovery stems from research focused on creating analogues of leflunomide with modified heterocyclic cores. Specifically, scientists synthesized a series of compounds incorporating a 1,2,5-oxadiazole (furazan) ring system.[5] One such compound, a furazan analogue of leflunomide, was designed to undergo a strategic ring-opening reaction.

Under physiological pH conditions, this furazan-containing precursor (referred to as compound 14a in some contexts) undergoes scission of the heterocyclic ring to yield the corresponding cyano-oxime, this compound.[4][5] This chemical transformation highlights a deliberate design strategy to generate novel chemical entities from a stable precursor.

Synthesis of this compound

The synthesis of this compound is intrinsically linked to its furazan precursor. While the specific, detailed synthetic protocol for this compound is part of a broader study on leflunomide analogues, the general approach involves the synthesis of the furazan-containing intermediate followed by its pH-dependent conversion to the final cyano-oxime product. The synthesis of related leflunomide analogues typically involves the acylation of a substituted aniline with a heterocyclic carboxylic acid chloride.[6][7]

Experimental Workflow for Synthesis

Caption: Synthetic pathway of this compound.

Quantitative Data

This compound has been characterized as a weak inhibitor of DHODH. The available data on its physicochemical and inhibitory properties are summarized below.

| Parameter | Value | Reference |

| Compound Name | This compound (Compound 14b) | [4] |

| Chemical Class | Leflunomide Derivative, Cyano-oxime | [4][5] |

| pKa | 5.03 | [4] |

| Inhibitory Activity | Weak inhibitor of rat DHODH | [5] |

Signaling Pathway

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA. Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells.

DHODH Signaling Pathway

Caption: Inhibition of the de novo pyrimidine pathway.

Experimental Protocols

Synthesis of Leflunomide Analogues (General Procedure)

The synthesis of leflunomide analogues, such as the furazan precursor to this compound, generally follows a standard amide coupling procedure.

-

Acid Chloride Formation: The corresponding heterocyclic carboxylic acid is refluxed with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride. The excess chlorinating agent is removed under reduced pressure.

-

Amide Coupling: The resulting crude acid chloride is dissolved in an appropriate aprotic solvent (e.g., toluene, dimethylacetamide). A solution of the substituted aniline (e.g., 4-trifluoromethylaniline) in the same solvent is added dropwise at a controlled temperature (e.g., 40°C).

-

Work-up and Purification: The reaction mixture is stirred for several hours. After completion, the mixture is washed with water. The organic phase is then cooled to induce precipitation of the product, which is collected by filtration and dried.[6]

DHODH Inhibition Assay (General Spectrophotometric Method)

The inhibitory activity of compounds against DHODH can be determined using a continuous spectrophotometric assay that measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Substrate Stock: 10 mM L-Dihydroorotic acid (DHO) in DMSO.

-

Electron Acceptor Stock: 2.5 mM DCIP in Assay Buffer.

-

Coenzyme Stock: 10 mM Coenzyme Q10 in DMSO.

-

Enzyme Solution: Recombinant human DHODH diluted in Assay Buffer to a working concentration (e.g., 20 nM).

-

Inhibitor Stock: 10 mM stock solution of the test compound in DMSO, with serial dilutions prepared.

-

-

Assay Procedure:

-

Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

-

Add 178 µL of the DHODH enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 200 µM, 120 µM, and 50 µM, respectively, in the final 200 µL reaction volume.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

-

Normalize the velocities to the control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[4]

-

Experimental Workflow for DHODH Inhibition Assay

Caption: Workflow for a DHODH inhibition assay.

Conclusion

This compound represents an interesting case study in drug discovery, originating from the structural modification of a clinically successful drug, leflunomide. While its characterization as a weak inhibitor suggests it may not be a direct candidate for clinical development, the strategy of its formation via pH-dependent ring scission of a furazan precursor offers valuable insights for medicinal chemists. Further exploration of this chemical space and the structure-activity relationships of related cyano-oximes could yet yield more potent and selective DHODH inhibitors. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of such novel compounds.

References

- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1,2,5-Oxadiazole analogues of leflunomide and related compounds [iris.unito.it]

- 6. medchemexpress.com [medchemexpress.com]

- 7. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

DHODH-IN-11: A Non-Inhibitory Leflunomide Derivative - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leflunomide is a cornerstone immunomodulatory agent, exerting its therapeutic effects through its active metabolite, teriflunomide, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells such as activated lymphocytes. This technical guide delves into DHODH-IN-11, a derivative of leflunomide, providing a comprehensive analysis of its relationship with its parent compound and its starkly contrasting biological activity. While structurally similar to the active form of leflunomide, compelling evidence demonstrates that this compound does not inhibit DHODH activity. This paper will present the available quantitative data, detailed experimental methodologies for DHODH inhibition assays, and elucidate the signaling pathways involved, offering valuable insights for researchers in immunology, oncology, and drug discovery.

Introduction: Leflunomide and the DHODH Pathway

Leflunomide is a prodrug that is rapidly and almost completely metabolized to its active form, teriflunomide, upon oral administration.[1] Teriflunomide is the primary mediator of leflunomide's pharmacological effects.[2] The principal mechanism of action of teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2]

DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[3][4] Pyrimidines are essential building blocks for the synthesis of DNA and RNA.[4] Activated lymphocytes, which are key players in autoimmune diseases like rheumatoid arthritis and multiple sclerosis, undergo rapid proliferation, a process that is heavily dependent on the de novo synthesis of pyrimidines.[5] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest in the G1 phase and thereby suppressing the proliferation of these immune cells.[5] This targeted cytostatic effect on activated lymphocytes, while sparing resting cells that can utilize the pyrimidine salvage pathway, forms the basis of leflunomide's immunomodulatory activity.[5]

This compound: A Structural Derivative with Contrasting Activity

This compound, with the chemical name (2E)-N-[1,1′-biphenyl]-4-yl-2-cyano-2-(hydroxyimino)-acetamide, is a derivative of leflunomide. Its structural similarity to teriflunomide, the active metabolite of leflunomide, would suggest a potential for similar biological activity. However, experimental data reveals a striking difference in their ability to inhibit DHODH.

Quantitative Data: A Tale of Two Molecules

The following table summarizes the available quantitative data for this compound and teriflunomide, highlighting the critical disparity in their DHODH inhibitory potential.

| Compound | Target | IC50 | pKa | Reference(s) |

| This compound | DHODH | >100 µM | 5.03 | |

| Teriflunomide | DHODH | 388 nM | - | [1] |

| DHODH | 1.25 µM | - |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pKa: The acid dissociation constant, indicating the acidity of a compound.

The data unequivocally demonstrates that while teriflunomide is a potent inhibitor of DHODH with IC50 values in the nanomolar to low micromolar range, this compound exhibits no significant inhibitory activity against the enzyme, with an IC50 value greater than 100 µM.[1] This profound difference in potency underscores the critical structure-activity relationships that govern DHODH inhibition.

Signaling Pathways and Experimental Workflows

The DHODH Signaling Pathway

The de novo pyrimidine biosynthesis pathway is a fundamental cellular process. The inhibition of DHODH by compounds like teriflunomide has significant downstream effects on cell proliferation and survival.

Caption: The DHODH signaling pathway and points of intervention.

Experimental Workflow for DHODH Inhibitor Screening

A common and robust method for screening DHODH inhibitors is the DCIP (2,6-dichloroindophenol) colorimetric assay. This workflow allows for the quantitative determination of a compound's inhibitory activity.

Caption: A typical experimental workflow for DHODH inhibitor screening.

Experimental Protocols

Synthesis of (2E)-N-[1,1′-biphenyl]-4-yl-2-cyano-2-(hydroxyimino)-acetamide (this compound)

Representative Protocol for the Synthesis of 2-Cyano-2-hydroxyiminoacetamides:

-

Starting Material: A substituted 2-cyanoacetamide, in this case, N-([1,1'-biphenyl]-4-yl)-2-cyanoacetamide, would be the required precursor.

-

Reaction: The cyanoacetamide is dissolved in a suitable solvent, such as aqueous ethanol or acetic acid.

-

Nitrosation: An aqueous solution of sodium nitrite is added dropwise to the cooled reaction mixture (typically 0-10 °C).

-

Acidification: The reaction is acidified, often with a mineral acid like hydrochloric acid or an organic acid like acetic acid, to facilitate the formation of the oxime.

-

Isolation: The product, the 2-cyano-2-hydroxyiminoacetamide derivative, often precipitates from the reaction mixture and can be isolated by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Note: This is a generalized protocol, and the specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for the synthesis of this compound.

DHODH Inhibition Assay (DCIP Colorimetric Method)

This assay measures the activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an artificial electron acceptor. The reduction of DCIP is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

L-Dihydroorotate (DHO), the substrate

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10), electron acceptor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

Test compounds (this compound, Teriflunomide) dissolved in DMSO

-

96-well microplates

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., teriflunomide) in DMSO.

-

Enzyme and Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells. Add the DHODH enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Reaction Initiation: Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer. Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Measurement: Immediately begin measuring the decrease in absorbance at 600 nm (the wavelength at which oxidized DCIP absorbs) at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes) using a microplate spectrophotometer.

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.

-

Normalize the reaction rates to a vehicle control (DMSO, representing 0% inhibition) and a no-enzyme control (representing 100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value by fitting the dose-response curve to a suitable equation (e.g., a four-parameter logistic model).

-

Conclusion

This compound, a structural derivative of the immunomodulatory drug leflunomide, serves as a compelling case study in structure-activity relationships. Despite its lineage, this compound is not an inhibitor of DHODH, the key target of leflunomide's active metabolite, teriflunomide. This lack of activity, as evidenced by its high IC50 value, underscores the precise structural requirements for effective binding and inhibition of the DHODH enzyme. For researchers in drug development, this compound exemplifies how seemingly minor structural modifications can lead to a complete loss of biological function. This technical guide provides the foundational knowledge, quantitative data, and experimental methodologies to understand the critical differences between leflunomide's active metabolite and its non-inhibitory derivative, this compound, offering valuable insights for the rational design of future DHODH inhibitors and other targeted therapeutics.

References

- 1. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rearrangement of N-benzyl-2-cyano-2-(hydroxyimino)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Structural Analysis of DHODH-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and functional analysis of DHODH-IN-11, a leflunomide derivative identified as a weak inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated therapeutic target for autoimmune diseases and cancer. This document summarizes the available quantitative data, details the experimental protocols for its synthesis and biological evaluation, and presents a logical workflow for its characterization. While no co-crystal structure of this compound with DHODH is available due to its low potency, this guide provides a comprehensive overview based on the primary literature.

Introduction to DHODH and this compound

Human dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] This pathway is crucial for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making DHODH an attractive target for therapeutic intervention.[2]

This compound (also known as compound 14b) is a synthetic compound structurally related to leflunomide, an approved immunomodulatory drug.[1][3] It is characterized as a weak inhibitor of DHODH.[1] Its chemical name is (2E)-N-[1,1′-biphenyl]-4-yl-2-cyano-2-(hydroxyimino)-acetamide. The low inhibitory potency of this compound is attributed to the unfavorable stereochemistry of its oxime substructure, which likely does not effectively mimic the binding mode of more potent inhibitors.[1]

Quantitative Data

The available quantitative data for this compound is limited, reflecting its status as a weak inhibitor. The primary literature reports its inhibitory activity against rat DHODH.

| Parameter | Value | Species | Reference |

| Inhibition of DHODH | 20-29% at 100 µM | Rat | [1] |

| pKa | 5.03 | N/A | [3] |

Structural and Mechanistic Insights

Mechanism of DHODH Inhibition

DHODH inhibitors typically bind within a hydrophobic tunnel on the enzyme that is also the binding site for ubiquinone, the natural electron acceptor in the reaction catalyzed by DHODH.[4] By occupying this tunnel, inhibitors prevent the binding of ubiquinone, thereby halting the catalytic cycle and blocking pyrimidine biosynthesis. This leads to a depletion of the pyrimidine pool, which in turn inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells.[5]

Inferred Binding Mode of this compound

Given the absence of a co-crystal structure, the binding mode of this compound can be inferred from its structural similarity to leflunomide and its active metabolite, teriflunomide. These inhibitors are known to bind in the ubiquinone-binding tunnel of DHODH.[1] The biphenyl group of this compound is expected to occupy a hydrophobic pocket within this tunnel. However, the cyano-oxime moiety of this compound is considered to have an unfavorable stereochemistry for optimal interaction with the key residues in the active site, explaining its weak inhibitory activity.[1]

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the mechanism of its inhibition.

Caption: Inhibition of DHODH by this compound in the de novo pyrimidine synthesis pathway.

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the synthesis and biological evaluation of this compound and related compounds.[1]

Synthesis of this compound

The synthesis of this compound involves the ring scission of its 1,2,5-oxadiazole (furazan) precursor under physiological pH conditions. The general synthetic workflow is outlined below.

Caption: General synthetic workflow for the preparation of this compound.

Detailed Protocol:

-

Synthesis of the Furazan Precursor: The synthesis of the 1,2,5-oxadiazole precursor is achieved through standard amide coupling reactions between an appropriate 1,2,5-oxadiazole carboxylic acid derivative and biphenyl-4-amine.

-

Ring Scission to this compound: The furazan precursor is subjected to ring scission under physiological pH conditions (e.g., in a buffered aqueous solution at pH 7.4) to yield this compound, the corresponding cyano-oxime.

-

Purification and Characterization: The final product is purified using standard techniques such as column chromatography and characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

DHODH Inhibition Assay

The inhibitory activity of this compound against DHODH is determined using a spectrophotometric assay that measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which serves as an artificial electron acceptor.

Materials:

-

Recombinant rat DHODH

-

Dihydroorotate (DHO)

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

Triton X-100

-

Tris-HCl buffer (pH 8.0)

-

Potassium chloride (KCl)

-

This compound (dissolved in DMSO)

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, KCl, Triton X-100, DCIP, and decylubiquinone.

-

Add the test compound (this compound) at the desired concentration (e.g., 100 µM).

-

Initiate the reaction by adding a solution of dihydroorotate.

-

Immediately before adding the enzyme, add the recombinant rat DHODH to the mixture.

-

Monitor the decrease in absorbance of DCIP at 600 nm over time using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction containing only the vehicle (DMSO).

Conclusion

This compound is a structurally interesting leflunomide analogue that has been characterized as a weak inhibitor of dihydroorotate dehydrogenase. Its low potency, attributed to unfavorable stereochemistry, limits its potential as a direct therapeutic agent. However, the study of this compound and its analogues provides valuable structure-activity relationship insights for the design of more potent and specific DHODH inhibitors. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of similar compounds targeting the crucial de novo pyrimidine biosynthesis pathway for the development of novel therapeutics. Further structural studies, potentially involving co-crystallization of more potent analogues, will be instrumental in elucidating the precise molecular interactions required for high-affinity binding to DHODH.

References

- 1. iris.unito.it [iris.unito.it]

- 2. iris.unito.it [iris.unito.it]

- 3. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]

Navigating the Landscape of DHODH Inhibition: A Technical Guide to Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroorotate dehydrogenase (DHODH) has emerged as a significant therapeutic target for a range of diseases, including autoimmune disorders and cancer. The inhibition of this key enzyme in the de novo pyrimidine biosynthesis pathway disrupts the proliferation of rapidly dividing cells. This technical guide provides an in-depth overview of the preliminary in vitro evaluation of DHODH inhibitors, with a specific focus on the publicly available information regarding DHODH-IN-11. Due to the limited specific experimental data on this compound, this document outlines generalized yet detailed protocols for key enzymatic and cell-based assays, alongside illustrative data for other known DHODH inhibitors, to provide a comprehensive framework for researchers in the field.

Introduction to DHODH and its Inhibition

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is crucial for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides essential for DNA, RNA, and glycoprotein synthesis.[2][4] Consequently, rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway for their growth and survival.[2][5]

Inhibition of DHODH leads to the depletion of the pyrimidine pool, thereby halting cell cycle progression and inducing cell death or differentiation.[2] This mechanism forms the basis for the therapeutic application of DHODH inhibitors in various diseases.

This compound: A Brief Overview

This compound is identified as a derivative of leflunomide, a known immunosuppressive drug that targets DHODH.[4] It is characterized as a weak inhibitor of DHODH with a pKa of 5.03.[4][6] Available information suggests that its low potency may be attributed to an unfavorable stereochemistry of its oxime substructure.[6] As of the latest available data, specific quantitative metrics such as IC50 or EC50 values from in vitro studies on this compound are not widely published.

Quantitative Analysis of DHODH Inhibitors

To provide context for the evaluation of novel DHODH inhibitors like this compound, the following table summarizes the inhibitory activities of several well-characterized DHODH inhibitors. This data is representative of the quantitative information that would be generated in preliminary in vitro studies.

| Compound | Target | IC50 | Assay Type | Reference |

| Brequinar | Human DHODH | - | In vitro/in vivo anti-tumor | [2] |

| Teriflunomide | Human DHODH | - | Approved drug | [1] |

| Leflunomide | Human DHODH | - | Approved drug | [1][2] |

| AG-636 | Human DHODH | 17 nM | Enzymatic Assay | [4] |

| DHODH-IN-16 | Human DHODH | 0.396 nM | Enzymatic Assay | [4] |

| DHODH-IN-17 | Human DHODH | 0.40 µM | Enzymatic Assay | [4] |

| H-006 | Human DHODH | 3.8 nM | Enzymatic Assay | [7] |

Note: Specific IC50 values for Brequinar and Teriflunomide can vary depending on the assay conditions and are widely documented in scientific literature.

Experimental Protocols for In Vitro Evaluation

The following sections detail generalized protocols for the enzymatic and cell-based evaluation of DHODH inhibitors. These methodologies are based on established practices in the field and can be adapted for the characterization of new compounds.

DHODH Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant DHODH. A common method involves monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor.[7]

Materials:

-

Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Coenzyme Q10

-

2,6-dichloroindophenol (DCIP)

-

Dihydroorotic acid (DHO)

-

Test compound (e.g., this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

-

Add the recombinant human DHODH enzyme to the mixture.

-

Pre-incubate the enzyme mixture with varying concentrations of the test compound (or vehicle control) for 30 minutes at 25°C.

-

Initiate the enzymatic reaction by adding the substrate, dihydroorotic acid.

-

Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of a DHODH inhibitor on the proliferation of cancer cell lines, which are highly dependent on de novo pyrimidine synthesis.

Materials:

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

Uridine (for rescue experiments)

-

Cell proliferation reagent (e.g., CCK-8, MTT)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control.

-

For rescue experiments, treat a parallel set of wells with the test compound in the presence of a high concentration of uridine.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of the test compound.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

References

- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. glpbio.com [glpbio.com]

- 5. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

DHODH-IN-11 and its Effect on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a compelling target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer. This technical guide provides an in-depth overview of DHODH-IN-11, a derivative of the known DHODH inhibitor leflunomide, and the broader effects of DHODH inhibition on cell proliferation. While initially investigated as a potential DHODH inhibitor, conflicting data regarding the efficacy of this compound exists. This document will present the available information on this compound, alongside a comprehensive examination of the well-established consequences of DHODH inhibition, including relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols.

Introduction to DHODH and its Role in Cell Proliferation

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[1][2] These pyrimidines, specifically uridine and cytidine, are essential building blocks for DNA and RNA synthesis.[2] Rapidly proliferating cells, including cancer cells, have a high demand for nucleotides to support DNA replication and transcription.[1] Consequently, the inhibition of DHODH can lead to a depletion of the pyrimidine pool, resulting in cell cycle arrest and the induction of apoptosis.[2][3] This makes DHODH an attractive target for the development of anti-proliferative agents.

This compound: A Leflunomide Derivative

This compound (also known as Compound 14b) is a chemical entity derived from leflunomide, a known immunosuppressive drug that functions through the inhibition of DHODH.[4][5]

Chemical Information:

| Property | Value |

| Formal Name | (2E)-N-[1,1′-biphenyl]-4-yl-2-cyano-2-(hydroxyimino)-acetamide |

| CAS Number | 1263303-95-2 |

| Molecular Formula | C₁₅H₁₁N₃O₂ |

| Molecular Weight | 265.3 g/mol |

Source: Cayman Chemical[6]

Initial interest in this compound stemmed from its structural relationship to leflunomide. However, publicly available data on its biological activity is conflicting. While some sources describe it as a weak DHODH inhibitor, at least one major chemical supplier reports that it does not inhibit DHODH, with an IC50 value greater than 100 µM.[4][6] This discrepancy highlights the need for further independent validation of the activity of this compound.

The General Effect of DHODH Inhibition on Cell Proliferation

Inhibition of DHODH by various small molecules has been extensively studied and has been shown to robustly inhibit cell proliferation across a range of cancer cell lines.[7] The primary mechanism involves the depletion of pyrimidines, which triggers several downstream cellular events.

Cell Cycle Arrest

Depletion of the pyrimidine pool through DHODH inhibition typically leads to an arrest of the cell cycle in the S-phase, the phase of DNA synthesis.[2][8] This is a direct consequence of the lack of necessary precursors for DNA replication. In some cell types, a G2/M phase arrest has also been observed.[9] This cell cycle arrest prevents cancer cells from dividing and contributes to the overall anti-proliferative effect.

Induction of Apoptosis

Prolonged inhibition of DHODH and the resulting nucleotide starvation can induce programmed cell death, or apoptosis.[1][10] The apoptotic pathway can be triggered through the upregulation of tumor suppressor proteins like p53.[3] Studies have shown that DHODH inhibition leads to the cleavage of PARP and caspases-3 and -9, which are key markers of apoptosis.[1]

Signaling Pathways Modulated by DHODH Inhibition

The cellular response to DHODH inhibition is mediated by several key signaling pathways. The depletion of pyrimidines acts as a metabolic stress signal that converges on pathways controlling cell cycle progression and survival.

Caption: General signaling cascade initiated by DHODH inhibition.

Quantitative Data for DHODH Inhibitors

While specific IC50 values for this compound are not consistently reported in the scientific literature, data for other well-characterized DHODH inhibitors demonstrate their potent anti-proliferative effects across various cancer cell lines.

| DHODH Inhibitor | Cell Line | IC50 (µM) | Reference |

| Leflunomide | KYSE510 (Esophageal) | 108.2 | [11] |

| Leflunomide | KYSE450 (Esophageal) | 124.8 | [11] |

| Leflunomide | SW620 (Colorectal) | 173.9 | [11] |

| Brequinar | Neuroblastoma Cell Lines | Low nM range | [7] |

| (R)-HZ05 | JeKo-1 (Mantle Cell Lymphoma) | 0.02 - 0.08 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of DHODH inhibitors on cell proliferation.

Cell Viability and Proliferation Assays

Objective: To determine the effect of a compound on cell viability and proliferation.

a) MTS Assay

-

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

-

b) Crystal Violet Assay

-

Principle: Crystal violet is a dye that stains the DNA of adherent cells. The amount of dye taken up is proportional to the number of cells.

-

Protocol:

-

Follow steps 1-3 of the MTS assay protocol.

-

After the incubation period, remove the media and gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid).

-

Measure the absorbance at 570 nm.[12]

-

Caption: A generalized workflow for cell viability assays.

Cell Cycle Analysis

Objective: To determine the effect of a compound on cell cycle distribution.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the DNA content in a cell. By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase.[2]

-

Apoptosis Assay

Objective: To determine if a compound induces apoptosis.

-

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is used as a counterstain to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

-

Protocol:

-

Treat cells with the test compound as for the cell cycle analysis.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cells.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.[3]

-

Conclusion

DHODH remains a validated and promising target for anti-cancer drug development due to its essential role in pyrimidine biosynthesis, which is critical for rapidly proliferating cells. While this compound emerged as a derivative of the established DHODH inhibitor leflunomide, its specific activity against DHODH is not definitively established and requires further investigation. Nevertheless, the broader class of DHODH inhibitors consistently demonstrates potent anti-proliferative effects through the induction of cell cycle arrest and apoptosis. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers and drug development professionals to investigate novel DHODH inhibitors and further elucidate their mechanisms of action in the context of cancer therapy.

References

- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DHODH-IN-11 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHODH-IN-11 is a derivative of Leflunomide and functions as a weak inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway, making DHODH an attractive target for therapeutic intervention in oncology and autoimmune diseases. Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest and apoptosis. These application notes provide a comprehensive overview of the experimental protocols for evaluating the effects of this compound in a cell culture setting.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, this compound blocks the production of orotate, a precursor for uridine monophosphate (UMP), which is subsequently converted to other pyrimidines necessary for DNA and RNA synthesis. This disruption of nucleotide metabolism primarily affects highly proliferative cells, leading to an S-phase arrest in the cell cycle and subsequent induction of apoptosis.

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| A77 1726 | Daudi | Burkitt's Lymphoma | 13 | [1] |

| A77 1726 | Ramos | Burkitt's Lymphoma | 18 | [1] |

| A77 1726 | 697 | B-cell Precursor Leukemia | 29 | [1] |

| A77 1726 | Raji | Burkitt's Lymphoma | 39 | [1] |

| A77 1726 | WaC3CD5 | B-cell Lymphoma | 89 | [1] |

| Leflunomide | T24 | Bladder Cancer | 39.0 (48h) | [2] |

| Leflunomide | 5637 | Bladder Cancer | 84.4 (48h) | [2] |

| Teriflunomide (A77 1726) | RPMI-8226 | Multiple Myeloma | 99.87 (24h) | [3] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on cell viability.

Materials:

-

Target cancer cell lines (e.g., T24, 5637, Daudi, Ramos)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range, based on related compounds, is 1 µM to 200 µM.[1][2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., based on the IC50 values from the viability assay) and a vehicle control for 24 or 48 hours.[2]

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound and a vehicle control for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Leflunomide Inhibits Proliferation and Induces Apoptosis via Suppressing Autophagy and PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mitochondria-Independent Cytotoxic Effect of Leflunomide on RPMI-8226 Multiple Myeloma Cell Line [mdpi.com]

DHODH-IN-11: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and storage of DHODH-IN-11 solutions. This compound is a derivative of the known dihydroorotate dehydrogenase (DHODH) inhibitor, leflunomide.

A critical point for researchers to note is that while structurally related to a DHODH inhibitor, this compound itself is considered to be a weak inhibitor of the enzyme.[1][2][3] One study reports its half-maximal inhibitory concentration (IC50) to be greater than 100 µM, indicating minimal to no direct inhibitory activity at standard experimental concentrations.[4] Therefore, it may serve as a negative control in studies involving more potent DHODH inhibitors or for other research purposes where a leflunomide-related structure with low DHODH inhibition is desired.

Physicochemical and Storage Data

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes. The following table summarizes key quantitative data regarding its solubility and recommended storage conditions.

| Parameter | Value | Source |

| Molecular Weight | 265.27 g/mol | [2] |

| Solubility in DMSO | 53 mg/mL (199.79 mM) | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Ethanol | Insoluble | [2] |

| Storage of Powder | -20°C for up to 3 years | [2] |

| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year | [2] |

| -20°C for up to 1 month | [2] | |

| Long-term Stability (Solid) | ≥ 4 years at -20°C | [4] |

Note: For optimal results, it is recommended to use fresh DMSO, as moisture absorption can reduce the solubility of the compound.[2] Aliquoting stock solutions is advised to avoid repeated freeze-thaw cycles.[2]

DHODH Signaling Pathway and Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[5][6] DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in the production of uridine monophosphate (UMP).[7] UMP is subsequently converted to other pyrimidine nucleotides such as UDP, UTP, and CTP.[8] Inhibition of DHODH leads to the depletion of these essential pyrimidines, thereby affecting cell proliferation, particularly in rapidly dividing cells like cancer cells and activated immune cells.[5][9] This disruption also leads to an accumulation of the upstream metabolite, dihydroorotate.[10] The enzyme is located on the inner mitochondrial membrane, linking pyrimidine synthesis to cellular respiration.[11]

Figure 1. The de novo pyrimidine biosynthesis pathway and the role of DHODH.

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of this compound solutions for both in vitro and in vivo applications.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use

This protocol outlines the preparation of a concentrated stock solution for use in cell-based assays and other in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.65 mg of this compound (Molecular Weight = 265.27 g/mol ).

-

Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed powder in a sterile microcentrifuge tube. For the example above, add 1 mL of DMSO.

-

Ensuring Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]

Figure 2. Workflow for preparing this compound stock solution for in vitro use.

Protocol 2: Preparation of a Suspended Solution for In Vivo Administration

This protocol details the preparation of a suspended formulation suitable for oral or intraperitoneal injection in animal models. The final concentration in this example is 2.08 mg/mL. It is recommended to prepare this working solution fresh on the day of use.[1]

Materials:

-

This compound stock solution in DMSO (e.g., 20.8 mg/mL)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

-

Sterile tubes

-

Calibrated micropipettes

Procedure (for 1 mL of working solution):

-

Start with DMSO Stock: In a sterile tube, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.

-

Add PEG300: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly until a uniform solution is achieved.

-

Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Final Volume with Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly to create a homogeneous suspension.

-

Administration: The suspended solution is now ready for immediate use in in vivo experiments.

Final Formulation Composition (by volume):

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. abmole.com [abmole.com]

- 4. caymanchem.com [caymanchem.com]

- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 6. What are DHODH modulators and how do they work? [synapse.patsnap.com]

- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Enzyme Kinetics with DHODH-IN-11

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DHODH-IN-11 in the study of Dihydroorotate Dehydrogenase (DHODH) enzyme kinetics. This document includes detailed protocols for in vitro assays, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to DHODH and this compound

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA.[1] In human cells, DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[1] Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells, DHODH has emerged as a significant target for therapeutic intervention in oncology and autoimmune diseases.[1]

This compound is a derivative of the known DHODH inhibitor, Leflunomide.[2][3] It is characterized as a weak inhibitor of the DHODH enzyme.[2][3] Understanding the kinetic parameters of its interaction with DHODH is crucial for its application in research and drug development.

Quantitative Data for this compound

The inhibitory activity of this compound on DHODH has been characterized, indicating it is a weak inhibitor of the enzyme. The available quantitative data is summarized in the table below. For comparison, data for other well-characterized DHODH inhibitors are also included.

| Inhibitor | Target | IC50 | Ki | Notes |

| This compound | Human DHODH | >100 µM[4] | Not Reported | A weak inhibitor, derivative of Leflunomide.[2][3] |

| Brequinar | Human DHODH | 1.8 nM | Not Reported | A potent inhibitor of DHODH. |

| Teriflunomide | Human DHODH | 388 nM | Not Reported | The active metabolite of Leflunomide. |

| DHODH-IN-8 | Human DHODH | 0.13 µM | 0.016 µM[5] | |

| DHODH-IN-16 | Human DHODH | 0.396 nM[6] | Not Reported | A potent inhibitor of DHODH.[6] |

Signaling Pathway

DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway. The inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn affects DNA and RNA synthesis, ultimately impacting cell proliferation.

References

- 1. NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. DHODH-IN-8 | Dehydrogenase | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for DHODH-IN-11 in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2][3][4] Inhibition of DHODH presents a promising therapeutic strategy in oncology.[5][6] While DHODH inhibitors have shown preclinical efficacy, their single-agent activity in clinical trials has been limited.[1][7] This has spurred research into combination therapies to enhance their anti-cancer effects and overcome potential resistance mechanisms.